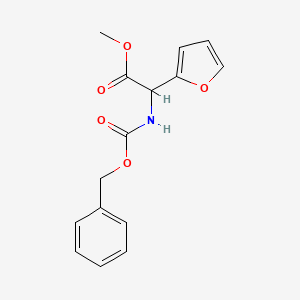

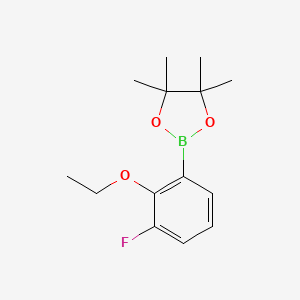

Methyl Cbz-amino-furan-2-yl-acetate (Cbz-DL-Gly(Fur-2-yl)-OMe)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl Cbz-amino-furan-2-yl-acetate (Cbz-DL-Gly(Fur-2-yl)-OMe) is a versatile compound used in organic synthesis and medicinal chemistry. It is a type of amino acid that can form a variety of structures, including cyclic and linear peptides, and is a common building block in the synthesis of various drugs. Cbz-DL-Gly(Fur-2-yl)-OMe is also known as a benzyloxycarbonyl-protected amino acid and is a valuable reagent in many pharmaceuticals, biochemistry, and organic synthesis applications.

Wissenschaftliche Forschungsanwendungen

Cbz-DL-Gly(Fur-2-yl)-OMe is used in the synthesis of various peptides and peptidomimetics and is an important reagent in amino acid and peptide chemistry. It is also used in the synthesis of small molecule drugs, such as antibiotics and anti-cancer agents. In addition, Cbz-DL-Gly(Fur-2-yl)-OMe is used in the synthesis of peptide-based vaccines and in the synthesis of peptide-based probes for imaging and diagnostic applications.

Wirkmechanismus

The mechanism of action of Cbz-DL-Gly(Fur-2-yl)-OMe is based on its ability to form covalent bonds with other molecules. The amino acid can form peptide bonds with other amino acids, which is essential for the formation of peptides and peptidomimetics. In addition, Cbz-DL-Gly(Fur-2-yl)-OMe can form covalent bonds with other molecules, such as small molecules and peptides, which is essential for the synthesis of pharmaceuticals and other compounds.

Biochemical and Physiological Effects

Cbz-DL-Gly(Fur-2-yl)-OMe is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of peptides and peptidomimetics, which can have various biochemical and physiological effects. In addition, Cbz-DL-Gly(Fur-2-yl)-OMe can be used in the synthesis of small molecule drugs, which can have various biochemical and physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

Cbz-DL-Gly(Fur-2-yl)-OMe is an ideal reagent for use in organic synthesis and medicinal chemistry. It is relatively stable and can be stored for long periods of time without degradation. In addition, it is relatively easy to synthesize and deprotect, making it a useful reagent for the synthesis of peptides and peptidomimetics. However, it is not suitable for use in biological systems, as it is not metabolized by cells.

Zukünftige Richtungen

There are several potential future directions for the use of Cbz-DL-Gly(Fur-2-yl)-OMe. It could be used in the synthesis of peptide-based drugs and vaccines, as well as in the synthesis of peptide-based probes for imaging and diagnostic applications. In addition, it could be used in the synthesis of peptide-based inhibitors of enzymes and proteins, as well as in the synthesis of peptide-based inhibitors of disease-causing agents. Finally, Cbz-DL-Gly(Fur-2-yl)-OMe could be used in the synthesis of peptide-based therapeutic agents, such as peptide-based drugs and vaccines.

Synthesemethoden

Cbz-DL-Gly(Fur-2-yl)-OMe is synthesized by reacting a benzyloxycarbonyl-protected amino acid with a glyoxylic acid derivative, such as furan-2-yl-acetate. The reaction is carried out in an aqueous solution at a temperature of around 25°C. The reaction is followed by a deprotection step, which removes the benzyloxycarbonyl group from the amino acid. The resulting compound is then purified and isolated.

Eigenschaften

IUPAC Name |

methyl 2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-19-14(17)13(12-8-5-9-20-12)16-15(18)21-10-11-6-3-2-4-7-11/h2-9,13H,10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSXJYKVYAICJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CO1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)

![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)

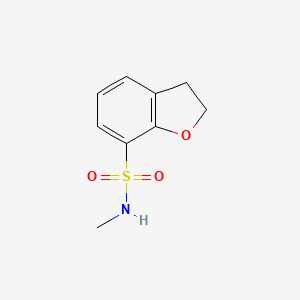

![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)